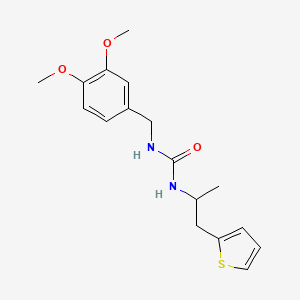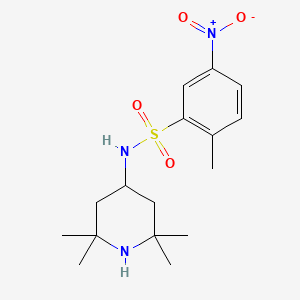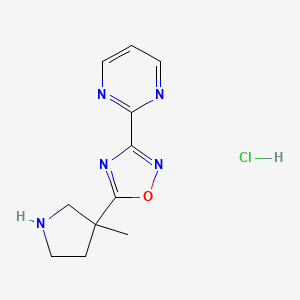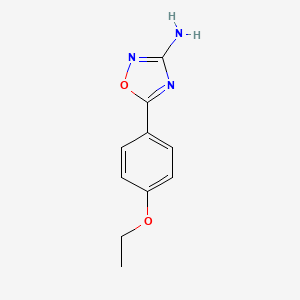![molecular formula C18H15N3O6 B2427040 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide CAS No. 1021225-14-8](/img/structure/B2427040.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide, also known as BDOA-DB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. BDOA-DB is a heterocyclic compound that contains both an oxadiazole and a benzamide moiety.
Scientific Research Applications
Polyamide Synthesis
New aromatic polyamides containing 1,3,4-oxadiazole have been synthesized, demonstrating good thermal stability and solubility in certain solvents. These polymers can be cast into thin flexible films, with significant tensile strengths and moduli, and one polymer exhibited blue fluorescence (Sava et al., 2003).
Antiproliferative and Anti-Inflammatory Agents
5-(Alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles have been synthesized and evaluated for anti-inflammatory and antiproliferative activities. They showed promising activity against human cancer cell lines and inflammation, establishing a structure-activity relationship (Rapolu et al., 2013).
Optical Studies of Metal Complexes
The study focused on synthesizing and conducting optical studies of 3,4-dimethoxy benzaldehyde hydrazone metal complexes. This included characterization of the complexes and analysis of their optical absorption spectra, which revealed information about indirect allowed transitions and various optical properties (Mekkey et al., 2020).
Antimicrobial Activity of Oxadiazole Derivatives
A study synthesized oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety, which were screened for antimicrobial activity. This research highlighted the role of oxadiazoles and imidazolinones in medicinal chemistry and their enhanced pharmacological activity when combined with a trimethoxybenzamide moiety (Joshi et al., 1997).
Novel Sigma-2 Receptor Probe
The study involved the synthesis of novel benzamide analogues as potential sigma-2 receptor probes. One compound, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, demonstrated high affinity for sigma2 receptors in vitro, indicating its potential as a useful ligand for studying these receptors (Xu et al., 2005).
Synthesis of Anticonvulsant Agents
4-Thiazolidinone derivatives were synthesized and evaluated as anticonvulsant agents, showing significant activity in tests. These compounds also exhibited benzodiazepine pharmacological effects, indicating their potential as novel anticonvulsant agents (Faizi et al., 2017).
Mechanism of Action
Target of Action
The compound’s primary targets are microtubules and their component protein, tubulin . These are leading targets for anticancer agents . Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the cell cycle , specifically the S phase and G2/M phase . The compound’s action on tubulin and microtubules disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption affects downstream processes such as cell division and proliferation .
Pharmacokinetics
The compound’s potent growth inhibition properties suggest it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The compound’s action results in potent growth inhibition properties against various cancer cell lines . It induces apoptosis and causes both S-phase and G2/M-phase arrests in cancer cells . For example, it showed potent activities against HeLa and A549 cell lines with IC 50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-23-11-4-6-13(24-2)12(8-11)16(22)19-18-21-20-17(27-18)10-3-5-14-15(7-10)26-9-25-14/h3-8H,9H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNWXRMDKOMFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2426958.png)



![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2426962.png)


![N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2426973.png)
![1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2426974.png)


![[2-(3-Phenyl-acryloylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2426978.png)
![1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2426979.png)
